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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of trehalulose against

other notable rare sugars: allulose, tagatose, and isomaltulose. The information presented is

supported by experimental data to assist in research and development applications.

Quantitative Comparison of Functional Properties
The following table summarizes the key quantitative functional properties of trehalulose and

other rare sugars, with sucrose provided as a reference.
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Functional
Property

Trehalulose Allulose Tagatose
Isomaltulos
e

Sucrose
(Reference)

Relative

Sweetness

60-70% of

sucrose[1]

~70% of

sucrose[2]

~92% of

sucrose

~50% of

sucrose[3]
100%

Glycemic

Index (GI)

Low (lower

than sucrose)

[4]

Very low

(near zero)[2]
Low 32[3][5] 65

Caloric Value

(kcal/g)
~4 ~0.2-0.4[2] ~1.5 4[3][5] 4

Digestibility
Slowly

digestible[4]

Poorly

absorbed

Partially

absorbed

Slowly but

fully

digestible[3]

Fully

digestible

Cariogenicity
Non-

cariogenic[4]

Non-

cariogenic[2]

Non-

cariogenic

Non-

cariogenic
Cariogenic

Impact on Gut Microbiota
Rare sugars can significantly modulate the composition and function of the gut microbiota,

exhibiting prebiotic effects.

Trehalulose: Acts as a prebiotic, promoting the growth of beneficial gut bacteria, which can

contribute to improved digestion and immune function.[1]

Allulose: Has been shown to increase the abundance of beneficial bacteria such as

Bifidobacterium and Akkermansia muciniphila, which are associated with improved metabolic

health.[6] It may also increase the diversity of the gut microbiota.[7]

Tagatose: The majority of ingested tagatose is fermented by gut bacteria in the colon,

leading to prebiotic effects.[6][8] It has been shown to enhance the growth of Lactobacillus

species.[6]

Isomaltulose: Exhibits prebiotic activity by increasing the abundance of beneficial microbiota

such as Faecalibacterium and Phascolarctobacterium, while decreasing levels of pathogenic

bacteria like Shuttleworthia.[9] It also promotes the growth of Bifidobacterium.[10]
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Signaling Pathways and Metabolic Effects
The unique metabolic fates of these rare sugars lead to distinct physiological responses.

Trehalulose and Isomaltulose: Slow Digestion Pathway
Trehalulose and isomaltulose are both isomers of sucrose but are hydrolyzed much more

slowly by intestinal enzymes due to their more stable glycosidic bonds.[4] This slow digestion

leads to a gradual release of glucose and fructose, resulting in a lower and more sustained

blood glucose and insulin response compared to sucrose.
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Figure 1: Slow digestion pathway of Trehalulose and Isomaltulose.

Allulose: Cellular Signaling and Metabolic Regulation
Allulose is minimally absorbed and metabolized, but it appears to exert its beneficial effects

through the modulation of cellular signaling pathways related to inflammation and insulin

sensitivity.
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Figure 2: Cellular signaling pathways modulated by Allulose.

Experimental Protocols
Determination of Glycemic Index (GI)
The glycemic index is typically determined through in vivo studies with human subjects,

following a standardized protocol.

Workflow for In Vivo Glycemic Index Determination
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Figure 3: Workflow for in vivo determination of Glycemic Index.
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Protocol Outline:

Subject Recruitment: A group of healthy volunteers is recruited for the study.

Fasting: Subjects undergo an overnight fast of 10-12 hours.

Baseline Measurement: A baseline blood sample is taken to determine fasting blood glucose

levels.

Test Food Consumption: Each subject consumes a portion of the test food containing a

standardized amount of available carbohydrates (typically 50 grams).

Blood Glucose Measurement: Blood samples are taken at regular intervals (e.g., 15, 30, 45,

60, 90, and 120 minutes) after consumption.

Area Under the Curve (AUC) Calculation: The blood glucose response over the two-hour

period is plotted, and the incremental area under the curve (iAUC) is calculated.

Reference Food Comparison: The test is repeated on a separate day with a reference food

(glucose or white bread), which has a defined GI of 100.

GI Calculation: The GI of the test food is calculated as the iAUC of the test food divided by

the iAUC of the reference food, multiplied by 100.

Determination of Caloric Value
The caloric value of a food component can be determined using bomb calorimetry or calculated

using the Atwater system.

Bomb Calorimetry Protocol Outline:

Sample Preparation: A known mass of the sugar is dried to remove all moisture and pressed

into a pellet.

Combustion: The pellet is placed in a sealed container (the "bomb") filled with pure oxygen.

Ignition: The sample is ignited electrically.
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Temperature Measurement: The bomb is submerged in a known volume of water, and the

rise in water temperature from the combustion is measured.

Calculation: The heat released (caloric value) is calculated based on the temperature change

of the water.

Atwater System:

This system uses average energy values for the primary energy-containing macronutrients:

Carbohydrates: 4 kcal/g

Proteins: 4 kcal/g

Fats: 9 kcal/g

For digestible carbohydrates like trehalulose and isomaltulose, the Atwater factor of 4 kcal/g is

a reliable estimate of their metabolizable energy. For poorly absorbed or partially fermented

sugars like allulose and tagatose, this value is significantly lower.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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